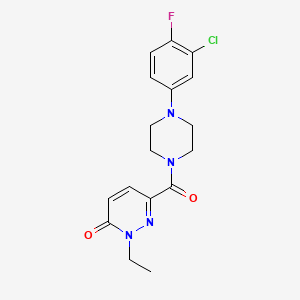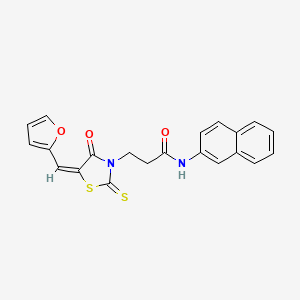
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Activity Relationships
One area of application involves the synthesis and structural activity relationship studies of related compounds. For example, the development of robust processes for the preparation of compounds like GBR-12909, a dopamine uptake inhibitor, highlights the importance of such chemical structures in the exploration of neuroactive drugs. The optimization of synthesis processes aims to eliminate the need for chromatographic purifications, minimize the use of environmentally harmful reagents, and improve overall yield, demonstrating the compound's role in streamlining pharmaceutical manufacturing processes (Ironside et al., 2002).
Antimicrobial and Antitumor Activities
Research into the antimicrobial properties of compounds containing the 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one scaffold or similar structures has been a significant focus. For instance, derivatives of 1,2,4-triazole have been synthesized and screened for antimicrobial activities, showing some compounds possess good or moderate activities against various microorganisms. This research indicates the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Bektaş et al., 2007).
Furthermore, novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown promising inhibitory activity against tumor cells. The synthesis of these compounds using green chemistry techniques like microwave irradiation demonstrates the compound's utility in cancer research, contributing to the development of new antitumor agents (Ding et al., 2016).
Neuroleptic Activity
Compounds derived from this compound have also been studied for their neuroleptic (antipsychotic) activity. A series of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones, for instance, exhibited interesting neuroleptic activity in animal models, with several compounds showing potential as antipsychotic drugs with low extrapyramidal side effects. These findings suggest the chemical scaffold's relevance in the development of safer neuroleptic medications (Cascio et al., 1989).
Propriétés
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-2-23-16(24)6-5-15(20-23)17(25)22-9-7-21(8-10-22)12-3-4-14(19)13(18)11-12/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHWTQMXPHNZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)


![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)
![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)


![N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide](/img/structure/B2695349.png)
![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)